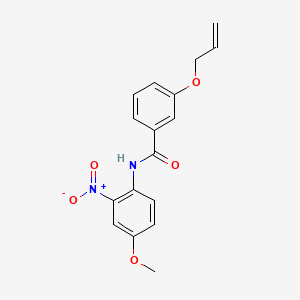
3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide
Overview
Description
3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as ANMA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ANMA belongs to the class of compounds known as benzamides, which are widely studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide is its potential as a therapeutic agent in various diseases. This compound has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. This compound is a synthetic compound, and its production can be costly and time-consuming. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide. One area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Another area of research is the optimization of the synthesis method for this compound to improve its yield and reduce production costs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. The development of this compound-based drugs for the treatment of various diseases is an exciting area of research with significant potential for future advancements in medicine.
Scientific Research Applications
3-(allyloxy)-N-(4-methoxy-2-nitrophenyl)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-9-24-14-6-4-5-12(10-14)17(20)18-15-8-7-13(23-2)11-16(15)19(21)22/h3-8,10-11H,1,9H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOPAYBXPMKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



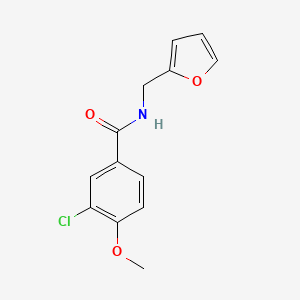
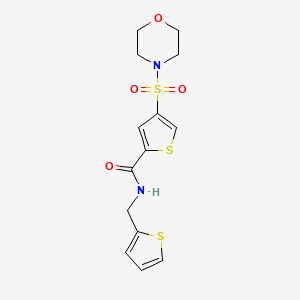
![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)
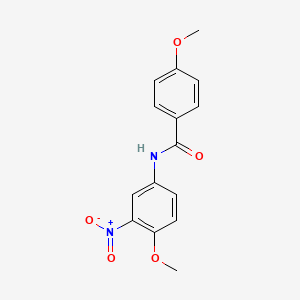
![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
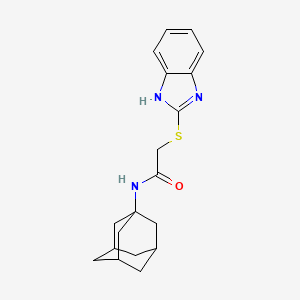
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)